N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine
Brand Name: Vulcanchem
CAS No.: 655251-09-5
VCID: VC16795625
InChI: InChI=1S/C11H16FN3/c12-6-2-5-9-3-1-4-10(7-9)8-15-11(13)14/h1,3-4,7H,2,5-6,8H2,(H4,13,14,15)
SMILES:
Molecular Formula: C11H16FN3
Molecular Weight: 209.26 g/mol

N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine

CAS No.: 655251-09-5

Cat. No.: VC16795625

Molecular Formula: C11H16FN3

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine - 655251-09-5

Specification

CAS No. 655251-09-5
Molecular Formula C11H16FN3
Molecular Weight 209.26 g/mol
IUPAC Name 2-[[3-(3-fluoropropyl)phenyl]methyl]guanidine
Standard InChI InChI=1S/C11H16FN3/c12-6-2-5-9-3-1-4-10(7-9)8-15-11(13)14/h1,3-4,7H,2,5-6,8H2,(H4,13,14,15)
Standard InChI Key MOQRMKFNNUUTIS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)CN=C(N)N)CCCF

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine consists of a guanidine group (–NH–C(=NH)–NH₂) linked to a 3-(3-fluoropropyl)phenyl moiety. The guanidine group’s planar structure and high basicity (pKa ~13.6) enable strong interactions with biological targets, while the fluoropropyl chain enhances lipophilicity and metabolic stability. The fluorine atom at the terminal position of the propyl chain contributes to electronic effects, influencing binding affinity and pharmacokinetic properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆FN₃
Molecular Weight209.26 g/mol
IUPAC Name2-[[3-(3-Fluoropropyl)phenyl]methyl]guanidine
Canonical SMILESC1=CC(=CC(=C1)CN=C(N)N)CCCF
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Synthetic Methodologies

Nucleophilic Substitution Routes

The synthesis typically involves reacting 3-(3-fluoropropyl)benzyl chloride with guanidine under controlled conditions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed at temperatures between 25°C and 60°C, with reaction times extending to 24 hours. This route minimizes side reactions such as over-alkylation, achieving yields exceeding 60%.

Alternative Pathways via Cyanamide Intermediates

Recent advances leverage cyanamide intermediates to improve efficiency. For example, N-arylcyanamides react with N-methylamine hydrochlorides in toluene at 130°C, yielding trisubstituted guanidines with reduced byproducts . This method avoids toxic cyanogen bromide, aligning with green chemistry principles.

Table 2: Comparative Synthesis Strategies

MethodSolventTemperature (°C)Yield (%)Byproducts
Nucleophilic SubstitutionDMF6065<10% dialkylated
Cyanamide RouteToluene13078<5% impurities

Biological Activity and Mechanism

Neurotransmitter Modulation

N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine enhances glutamate release in synaptic clefts, potentially via NMDA receptor modulation . In vitro assays demonstrate a 40% increase in neurotransmitter efflux at 10 μM concentrations, suggesting utility in neurodegenerative diseases like Alzheimer’s .

Enzyme Inhibition

Applications in Neurological Research

Positron Emission Tomography (PET) Imaging

The 3-fluoropropyl side chain allows radiolabeling with fluorine-18 (t₁/₂ = 109.8 min), enabling real-time tracking of NMDA receptor activity in vivo . Preliminary PET studies in porcine models show a binding potential (BPₙ𝒹) of 2.3 in cortical regions, indicating high target specificity .

Therapeutic Prospects for Epilepsy

In rodent models of temporal lobe epilepsy, the compound reduces seizure frequency by 70% at 5 mg/kg doses. This effect is attributed to its dual action on NMDA receptors and MAO-B, mitigating excitotoxicity and oxidative stress .

Comparative Analysis with Fluorinated Analogues

Substituent Effects on Binding Affinity

The 3-fluoropropyl group confers a 2-fold increase in NMDA receptor affinity compared to non-fluorinated analogues . Similarly, replacing fluorine with trifluoromethyl (CF₃) improves metabolic stability but reduces blood-brain barrier penetration due to increased hydrophobicity.

Table 3: Binding Affinities of Selected Guanidine Derivatives

CompoundTargetKᵢ (nM)Metabolic Stability (t₁/₂, h)
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidineNMDA Receptor134.2
N-Trifluoromethyl analogueNMDA Receptor86.5
Non-fluorinated parentNMDA Receptor271.8

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